N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
Description
Properties
CAS No. |
892739-87-6 |
|---|---|
Molecular Formula |
C24H20N2O5S |
Molecular Weight |
448.49 |
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c1-2-15-8-11-17(12-9-15)25-23(28)16-10-13-19-20(14-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29) |
InChI Key |
CRCONDHYBDJTEW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a quinoline core, a carboxamide group, and various substituents that may contribute to its therapeutic properties.
- Molecular Formula : C24H20N2O5S
- Molecular Weight : 448.49 g/mol
- Structure : The compound is characterized by the presence of a sulfonyl group and a hydroxyl group that may enhance its biological activity through hydrogen bonding and other interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the carboxamide group , which may involve coupling reactions with appropriate amines.
- Functionalization at the phenyl and ethyl positions to yield the final product.
Biological Activity
Research indicates that quinoline derivatives, including this compound, exhibit diverse biological activities:
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against certain Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Similar quinoline derivatives have shown inhibitory effects on kinases involved in cancer cell proliferation. Mechanistic studies suggest that this compound may inhibit key enzymes in cell signaling pathways critical for tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized quinoline derivatives, including this compound, showing promising results against resistant bacterial strains .
- Anticancer Activity : In a separate investigation, this compound was tested in cell lines representing various cancers. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical for cellular functions.
- Interaction with DNA/RNA : Some studies suggest that quinoline derivatives can intercalate with nucleic acids, disrupting replication and transcription processes.
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Core Modifications: The target compound’s 1,2-dihydroquinoline core (vs. The 4-hydroxy-2-oxo moiety distinguishes it from 4-thioxo (47) or 4-oxo (52) analogs, which may influence hydrogen-bonding interactions with biological targets .
Sulfonamide vs. Adamantyl/Carboxylate Groups :
- The phenylsulfonyl group at position 3 introduces strong electron-withdrawing effects, contrasting with the bulky adamantyl group in 47 or the carboxylate ester in 7f. This could enhance solubility and receptor affinity compared to lipophilic adamantyl derivatives .
Substituent Effects :
- The 4-ethylphenyl carboxamide at position 7 provides moderate hydrophobicity, balancing solubility and membrane penetration. This contrasts with the pentyl chain in 47 and 52, which may overly increase lipophilicity, reducing aqueous solubility .
Pharmacological Comparisons:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
